1-O-phosphonohexopyranose

Description

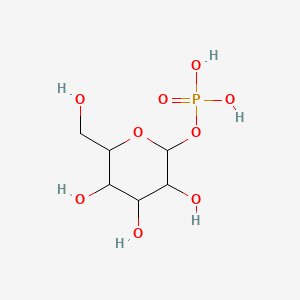

1-O-Phosphonohexopyranose is a phospho sugar with the molecular formula C6H13O9P. It is a derivative of hexopyranose, where a phosphate group is attached to the first carbon atom of the sugar ring. This compound is significant in various biochemical processes and has applications in scientific research.

Properties

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXFSFRBOHSIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861599 | |

| Record name | 1-O-Phosphonohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6799-01-5 | |

| Record name | GLUCOSE-L-PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-phosphonohexopyranose typically involves the phosphorylation of hexopyranose. One common method is the reaction of hexopyranose with phosphoric acid or its derivatives under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure the selective phosphorylation at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-O-Phosphonohexopyranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the phosphate group or other functional groups in the molecule.

Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the phosphate group under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various phosphonate derivatives.

Scientific Research Applications

1-O-Phosphonohexopyranose has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.

Medicine: Research explores its potential therapeutic applications, such as in drug development and as a diagnostic tool.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-O-phosphonohexopyranose involves its interaction with specific molecular targets and pathways. The phosphate group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, which are crucial in regulating metabolic processes. The compound may also bind to enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

6-O-Phosphonohexopyranose: Another phospho sugar with the phosphate group attached to the sixth carbon atom.

1-C-Methyl-1-O-phosphonohexopyranose: A derivative with a methyl group attached to the first carbon atom along with the phosphate group.

Comparison: 1-O-Phosphonohexopyranose is unique due to the specific position of the phosphate group, which influences its chemical reactivity and biological interactions. Compared to similar compounds, it may exhibit different properties and applications based on the structural differences.

Biological Activity

1-O-Phosphonohexopyranose is a phosphonate derivative of hexopyranose, which has garnered attention for its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a six-membered sugar ring with a phosphonate group attached at the anomeric carbon. This modification enhances its stability and bioactivity compared to its non-phosphorylated counterparts. The compound's chemical formula is , and it plays a role in various biochemical pathways, particularly in relation to phosphate metabolism and signaling.

Biological Activity

Mechanisms of Action:

this compound exhibits several biological activities, including:

- Inhibition of Glycosidases: The compound acts as an inhibitor for various glycosidases, which are enzymes that hydrolyze glycosidic bonds. This inhibition can affect carbohydrate metabolism and has implications in diseases related to glycosylation disorders.

- Antimicrobial Properties: Preliminary studies suggest that this compound displays antimicrobial activity against certain bacterial strains, potentially due to its ability to interfere with cell wall synthesis.

- Role in Cell Signaling: Phosphorylated sugars often play crucial roles in cellular signaling pathways. The presence of the phosphonate group may enhance the compound's interaction with specific receptors or enzymes involved in signal transduction.

Antimicrobial Activity

A study conducted on the antimicrobial effects of various sugar phosphonates, including this compound, demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating a potential therapeutic application.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| This compound | 16 | S. aureus |

| Ampicillin | 8 | E. coli |

| Vancomycin | 4 | S. aureus |

Glycosidase Inhibition

Research has shown that this compound effectively inhibits the activity of α-glucosidase and β-glucosidase enzymes, which are critical in carbohydrate digestion. This inhibition may have implications for managing conditions like diabetes by slowing glucose absorption.

| Enzyme Type | IC50 (µM) | Reference Compound |

|---|---|---|

| α-Glucosidase | 12 | Acarbose |

| β-Glucosidase | 8 | Miglitol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.